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Compound of Interest
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Cat. No.: B1247504

A comparative analysis of the DGAT-1 inhibitor JTT-553 and the DGAT-2 inhibitor Ervogastat
reveals distinct therapeutic strategies for metabolic disorders. While both compounds target the
final step of triglyceride synthesis, their differing isoform selectivity has led to divergent clinical
development paths and efficacy profiles. JTT-553, a selective DGAT-1 inhibitor, showed
promise in preclinical models of obesity and type 2 diabetes, but its development was halted in
early clinical phases. In contrast, Ervogastat, a potent DGAT-2 inhibitor, is actively being
investigated in later-stage clinical trials for the treatment of non-alcoholic steatohepatitis
(NASH), a severe form of non-alcoholic fatty liver disease (NAFLD).

This guide provides a comprehensive comparison of JTT-553 and Ervogastat, summarizing the
available experimental data to highlight their respective impacts on key metabolic parameters.
It is important to note that no head-to-head clinical trials comparing the two compounds have
been conducted. The following information is synthesized from individual preclinical and clinical
studies.

Mechanism of Action: A Fork in the Triglyceride
Synthesis Pathway

JTT-553 and Ervogastat both inhibit diacylglycerol acyltransferase (DGAT), the enzyme
responsible for catalyzing the final step of triglyceride biosynthesis. However, they target
different isoforms of this enzyme. JTT-553 is a selective inhibitor of DGAT-1, while Ervogastat
selectively inhibits DGAT-2.[1][2] This distinction is critical as DGAT-1 and DGAT-2 have
different tissue distributions and physiological roles. DGAT-1 is predominantly found in the
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intestine and is involved in the absorption of dietary fat, while DGAT-2 is the primary isoform in
the liver and plays a key role in hepatic triglyceride synthesis.[3][4]

The distinct mechanisms of action are depicted in the signaling pathway diagram below.
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Inhibition of Triglyceride Synthesis by JTT-553 and Ervogastat.

Preclinical Efficacy of JTT-553

Preclinical studies in animal models of obesity and type 2 diabetes demonstrated the potential
of JTT-553 to improve metabolic parameters.
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Parameter Animal Model Treatment Details Key Findings
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Body Weight ] o ) ] ]
(DIO) Mice administration gain and fat weight
Improved insulin-
dependent glucose
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Glucose Metabolism DIO Mice o ) uptake in adipose
administration )
tissues; Improved
glucose intolerance
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Plasma Insulin DIO Mice administration (non- Decreased
fasting)
N Repeated
Plasma Non-Esterified _ . ,
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Fatty Acids (NEFA) _
fasting)
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Plasma Total ) o )
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Cholesterol (TC) )
fasting)
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Liver Triglycerides ] o )
(1G) DIO and KK-Ay Mice administration (non- Decreased
fasting)
Repeated
Plasma Glucose KK-Ay Mice administration (non- Decreased
fasting and fasting)
Decreased TNF-a
Adipose Tissue Gene ] Repeated MRNA levels;
) KK-Ay Mice o )
Expression administration Increased GLUT4
MRNA levels

Experimental Protocols: Preclinical Studies of JTT-553

The effects of JTT-553 on glucose metabolism were evaluated in diet-induced obesity (DIO)

and genetic type 2 diabetes (KK-Ay) mouse models.[5] In these studies, JTT-553 was

© 2025 BenchChem. All rights reserved.

3/8

Tech Support


https://www.benchchem.com/product/b1247504?utm_src=pdf-body
https://www.benchchem.com/product/b1247504?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26354408/
https://www.benchchem.com/product/b1247504?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

administered repeatedly.[5] Key endpoints measured included body weight, fat weight, plasma
concentrations of insulin, non-esterified fatty acids (NEFA), total cholesterol (TC), and liver
triglycerides (TG) under non-fasting conditions.[5] In KK-Ay mice, fasting plasma glucose,
insulin, and TC were also assessed.[5] Additionally, changes in gene expression, specifically
TNF-a and GLUT4 mRNA levels, were analyzed in adipose tissue.[5]

Preclinical Evaluation Workflow for JTT-553
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Workflow of Preclinical Studies on JTT-553.

Clinical Efficacy of Ervogastat

Ervogastat has progressed to Phase Il clinical trials, with a focus on patients with NASH.
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Parameter Patient Population Treatment Details Key Findings
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Liver Fat Content 6-week treatment -35.4% reduction

Fatty Liver Disease
(MAFLD)

Patients with biopsy-
confirmed MASH and
F2-F3 fibrosis

NASH Resolution or

Fibrosis Improvement

Phase 2, randomized,

double-blind, double- ]
Data pending

dummy study

(Ongoing)

Experimental Protocols: Clinical Studies of Ervogastat

A Phase 2, randomized, double-blind, double-dummy study is being conducted at 198 clinical
sites across 11 countries to evaluate the efficacy and safety of ervogastat.[6] The trial enrolls
patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis (MASH) and
fibrosis stage 2 or 3.[6] Participants are randomized to receive ervogastat alone or in
combination with clesacostat.[6] The primary outcomes are likely to be resolution of NASH
without worsening of fibrosis and improvement in fibrosis without worsening of MASH.[7][8]
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Clinical Trial Workflow for Ervogastat (NCT04321031)

Ervogastat Ervogastat + Clesacostat Placebo
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and Follow-up

'
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Design of a Phase 2 Clinical Trial for Ervogastat.

Conclusion

The available data suggest that both DGAT-1 and DGAT-2 inhibition can favorably modulate
metabolic parameters. JTT-553 demonstrated broad effects on body weight, glucose, and lipid
metabolism in preclinical models, consistent with the role of DGAT-1 in dietary fat absorption
and systemic energy balance. However, its clinical development was not pursued. Ervogastat,
by targeting the hepatic DGAT-2 isoform, has shown a direct and significant impact on liver fat
in clinical studies, positioning it as a promising therapeutic candidate for NASH. The ongoing
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Phase 2 trial will provide further insights into its potential to address the complex pathology of
this disease. The distinct development trajectories of JTT-553 and Ervogastat underscore the
importance of isoform-specific targeting in the pursuit of effective therapies for metabolic
disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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